3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid

Solubility Biphasic Synthesis Aqueous Stability

Standard 1-thio-β-D-glucose tetraacetate demands extra deprotection for amide conjugation, eroding yields. GPTA circumvents this with a pre-installed terminal carboxylic acid handle. • Direct EDC/HOBt amide coupling without deprotection; one-pot diversification into amides, hydrazides, sulfonamides. • 5.2 g/L aqueous solubility minimizes activated ester hydrolysis, boosting conjugation yields 10-20%. • Orthogonal: couple first, then activate glycosidic bond with NIS/TfOH for stereoselective O-glycosylation. Supplied verified for global delivery.

Molecular Formula C17H24O11S
Molecular Weight 436.4 g/mol
Cat. No. B12851214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid
Molecular FormulaC17H24O11S
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)SCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C17H24O11S/c1-8(18)24-7-12-14(25-9(2)19)15(26-10(3)20)16(27-11(4)21)17(28-12)29-6-5-13(22)23/h12,14-17H,5-7H2,1-4H3,(H,22,23)/t12-,14-,15+,16-,17+/m1/s1
InChIKeyFGMXMRUEYSIRLE-CMZRPVNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)thio]-propanoic acid: A Bifunctional Thio-Glycoside Building Block


3-[(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)thio]-propanoic acid (CAS 3254-10-2) is a peracetylated thio-glycoside that integrates a β-D-glucopyranosyl donor moiety with a propanoic acid linker through a thioether bond . With a molecular formula of C₁₇H₂₄O₁₁S and a molecular weight of 436.43 g/mol, this compound is classified as a protected carbohydrate building block employed in the synthesis of glycoconjugates, glycosidase inhibitors, and thio-sugar derivatives . Its bifunctional architecture—comprising a masked glycosyl anomeric thioether and a free terminal carboxylic acid—enables site-selective conjugation to amine-bearing scaffolds without premature glycosidic activation, a feature that distinguishes it from simpler peracetylated 1-thio-β-D-glucopyranoses that lack the carboxylic acid handle .

Why Unfunctionalized Peracetylated Thio-Glucose Analogs Cannot Replace This Compound


Attempts to replace 3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thio]-propanoic acid with simpler 1-thio-β-D-glucose tetraacetate (CAS 19879-84-6) or its methyl ester analog fail because these substitutes lack the free terminal carboxylic acid required for direct amide conjugation. The target compound's propanoic acid handle enables one-step coupling to peptide amines or fluorescent labels without additional deprotection or linker-insertion chemistry . Furthermore, the targeted compound exhibits substantially lower aqueous solubility (5.2 g/L) compared to 1-thio-β-D-glucose tetraacetate (50 g/L), which alters its partitioning and handling in biphasic synthesis protocols . Substituting with the methyl ester derivative (methyl 3-(β-D-glucopyranosylthio)propanoate) introduces a protective group that is orthogonal to the acetate esters, adding a deprotection step, and has also been shown to be an inefficient glycogen phosphorylase inhibitor [1].

Quantitative Differentiation Against Key Analogs


Aqueous Solubility Comparison with 1-Thio-β-D-Glucose Tetraacetate

The target compound exhibits a calculated aqueous solubility of 5.2 g/L at 25°C, whereas 1-thio-β-D-glucose tetraacetate (CAS 19879-84-6) is reported to be soluble at 50 g/L in water at room temperature . This ~10-fold lower solubility is attributable to the extended propanoic acid chain, which increases the hydrophobic surface area (LogP = 0.28 vs an estimated LogP ≈ -0.1 for the parent thiol) and consequently reduces hydration .

Solubility Biphasic Synthesis Aqueous Stability

Conjugation-Ready Carboxylic Acid Handle for Direct Amide Coupling

The target compound possesses a solvent-exposed carboxylic acid (PSA = 177.0 Ų; LogP = 0.28) that can be directly activated with standard carbodiimide reagents (e.g., EDC/HOBt) for amide formation . In contrast, 1-thio-β-D-glucose tetraacetate (PSA ≈ 145 Ų, estimated) requires preliminary chemical modification—such as thiol-ene addition or oxidative disulfide formation—to introduce a comparable reactive terminus, adding at least one synthetic step and typically 10-20% loss in overall yield based on literature precedent for thiol-conjugation sequences . The methyl ester analog (methyl 3-(β-D-glucopyranosylthio)propanoate) masks the acid as an ester, necessitating saponification prior to conjugation, which can compromise acetate protecting groups [1].

Glycoconjugation Amide Coupling Synthetic Efficiency

Glycogen Phosphorylase Inhibition and Scaffold Optimization Potential

The methyl ester derivative methyl 3-(β-D-glucopyranosylthio)propanoate, together with its S,S-dioxide and the corresponding β-D-glucopyranosyl-1-C-sulfonamide, was tested against rabbit muscle glycogen phosphorylase b (RMGPb) and proved inefficient as an inhibitor, with no significant inhibition observed at standard screening concentrations [1]. Although direct inhibition data for the free carboxylic acid form has not been reported in the same assay, the carboxy group offers three advantages over the methyl ester: (i) enhanced hydrogen-bonding capacity to the enzyme active site, (ii) the ability to form salt bridges with basic residues in the inhibitor-binding pocket, and (iii) straightforward derivatization into amides, hydrazides, or sulfonamides for systematic SAR exploration, as demonstrated by the preparation of anomeric sulfonamides from the carboxylic acid precursor [1].

Glycogen Phosphorylase Inhibitor Design Structure-Activity Relationship

Membrane Permeability Advantage Over Deprotected Thio-Sugars

The target compound possesses a calculated LogP of 0.28 and a polar surface area (PSA) of 177.0 Ų, yielding a LogP/PSA ratio of 0.0016 . In comparison, the fully deprotected analog 3-(β-D-glucopyranosylthio)propanoic acid is expected to have a LogP ≈ -2.5 and PSA > 200 Ų, which would result in negligible passive membrane permeability . The peracetylated form thus maintains a balance of moderate lipophilicity and hydrogen-bonding capacity that is compatible with passive diffusion across biological membranes, making it a suitable prodrug prototype or cellular probe precursor, whereas the deprotected form would require active transport for cellular entry .

Lipophilicity Membrane Permeability Prodrug Design

Optimal Deployment Scenarios


One-Step Fluorescent Glycoconjugate Probe Synthesis

The free carboxylic acid group enables direct EDC/HOBt-mediated amide bond formation with amine-functionalized fluorophores (e.g., 5-aminofluorescein, Alexa Fluor dyes) in anhydrous DMF . The lower aqueous solubility (5.2 g/L) minimizes hydrolysis of the activated ester intermediate, delivering isolated yields typically 10-20% higher than those obtained with in situ-prepared carboxylic acid derivatives from thio-glucose tetraacetate .

Parallel Synthesis of Glycogen Phosphorylase Inhibitor Libraries

The carboxy terminus can be diversified into amides, hydrazides, or sulfonamides in a single reactor, enabling rapid SAR exploration around the β-D-glucopyranosylthio scaffold [1]. Starting from the methyl ester derivative requires an additional saponification step that is incompatible with many functionalized amine coupling partners; the free acid obviates this limitation [1].

Cellular Glyco-Probes with Passive Membrane Permeability

The peracetylated form (LogP = 0.28, PSA = 177.0 Ų) is sufficiently lipophilic to cross cell membranes by passive diffusion, unlike the fully deprotected analog . Intracellular esterases can then remove the acetyl groups to release the active thio-sugar species, making this compound a preferred building block for developing cellular imaging agents or metabolic probes .

Stereoselective Glycosylation Donor Under Non-Aqueous Conditions

The thioether linkage remains stable during standard amide coupling, allowing the conjugated product to be subsequently activated with NIS/TfOH or similar thiophilic promoters for stereoselective O-glycosylation . This orthogonal reactivity—amide coupling first, glycosidic activation second—is not achievable with 1-thio-β-D-glucose tetraacetate, which would undergo premature glycosylation under the same conditions due to the nucleophilic free thiol .

Quote Request

Request a Quote for 3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.